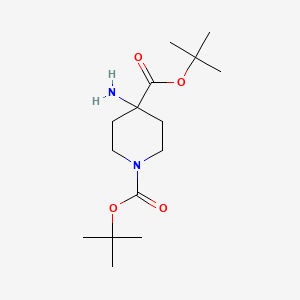tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate
CAS No.:
Cat. No.: VC16204824
Molecular Formula: C15H28N2O4
Molecular Weight: 300.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H28N2O4 |
|---|---|
| Molecular Weight | 300.39 g/mol |
| IUPAC Name | ditert-butyl 4-aminopiperidine-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C15H28N2O4/c1-13(2,3)20-11(18)15(16)7-9-17(10-8-15)12(19)21-14(4,5)6/h7-10,16H2,1-6H3 |
| Standard InChI Key | LXYRDHJNNFZWBX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)N |
Introduction
Structural Characterization and Nomenclature
Core Piperidine Framework
Piperidine, a six-membered heterocyclic amine (C₅H₁₁N), serves as the structural backbone. The 4-amino-4-piperidinecarboxylate moiety introduces both an amino group and a carboxylate ester at the 4-position, creating a sterically congested environment .
Protective Group Configuration
-
1-Boc Group: A tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen at the 1-position, a common strategy to prevent unwanted nucleophilic reactions during synthetic sequences .
-
4-tert-Butyl Ester: The carboxylate group at the 4-position is esterified with a tert-butyl group, enhancing solubility in organic solvents while masking carboxylic acid reactivity .
Critical Discrepancy: No direct literature matches the exact IUPAC name tert-butyl 1-Boc-4-amino-4-piperidinecarboxylate. Closest analogues include:
-
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (C₁₁H₂₃N₃O₂)
-
4-Amino-1-Boc-piperidine hydrochloride (C₁₀H₂₁N₂O₂·HCl)
This suggests potential nomenclature errors in the query compound’s designation, possibly conflating substituent positions or functional groups.
Synthetic Methodologies
Patent-Based Synthesis (CN104628627A)
The Chinese patent CN104628627A details a two-step synthesis of 1-Boc-4-aminopiperidine, adaptable for related derivatives :
Step 1: Boc Protection of 4-Piperidinecarboxamide
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 4-Piperidinecarboxamide | Di-tert-butyl dicarbonate, H₂O, Et₃N, 8–10 hr | 1-Boc-4-piperidinecarboxamide | 85% |
Step 2: Hofmann Degradation
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 1-Boc-4-piperidinecarboxamide | Br₂, NaOH, reflux | 1-Boc-4-aminopiperidine | 78% |
Modification Potential: Introducing a tert-butyl ester at the 4-position would require additional steps, such as carboxylation followed by esterification, though steric effects may limit efficiency .
Physicochemical Properties
Molecular Parameters
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.15–3.30 (m, 4H, piperidine H), 1.70–1.85 (m, 4H, piperidine CH₂) .
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 3320 cm⁻¹ (N-H stretch) .
Applications in Pharmaceutical Chemistry
Bromodomain Inhibitor Synthesis
4-Amino-1-Boc-piperidine derivatives serve as precursors for bromodomain inhibitors, which target epigenetic regulatory proteins. The Boc group enables selective functionalization at the 4-position .
Antitumor Agent Development
HepG2 cell cycle inhibitors incorporating 4-aminopiperidine scaffolds show IC₅₀ values <10 μM in hepatocellular carcinoma models. The tert-butyl ester enhances blood-brain barrier permeability in CNS-targeted therapies .
Solid-Phase Synthesis
Microwave-assisted annulation of resin-bound dimesylates with primary amines utilizes Boc-protected piperidines to generate N-substituted derivatives with >90% purity .
Industrial Production Challenges
Scalability Limitations
-
Low-temperature crystallization steps (-20°C) in large batches require specialized equipment, increasing production costs .
-
Hofmann degradation yields rarely exceed 80% at multi-kilogram scales due to bromine handling difficulties .
Purification Issues
-
Residual triethylamine hydrochloride in final products necessitates repeated washes with cold ether, complicating workflow .
| Hazard | GHS Classification | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Wear nitrile gloves; eye protection |
| Air Sensitivity | Not classified | Use under nitrogen/vacuum |
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes to 4-aminopiperidine derivatives using chiral Lewis acids could access novel therapeutic agents.
Bioconjugation Applications
Exploiting the 4-amino group for antibody-drug conjugate (ADC) linker synthesis may enhance tumor-targeting specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume